



N-BOC-DL-Serine Methyl Ester: A Versatile Building Block in Medicinal Chemistry

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Compound of Interest		
Compound Name:	N-BOC-DL-serine methyl ester	
Cat. No.:	B042935	Get Quote

N-BOC-DL-serine methyl ester is a protected amino acid derivative that serves as a crucial starting material and intermediate in the synthesis of a diverse range of medicinally important compounds. Its unique structural features, including the presence of a hydroxyl group and protecting groups at both the amino and carboxyl termini, allow for its versatile application in the construction of complex molecular architectures, from modified peptides to potent enzyme inhibitors.

This serine derivative has garnered significant attention in medicinal chemistry for its role in the synthesis of α,β -dehydro- α -amino acids, which are key components of various natural products and pharmaceuticals. Furthermore, **N-BOC-DL-serine methyl ester** is a valuable precursor for the development of targeted anticancer agents, including quinazolinone-based PI3K inhibitors and tricyclic pyrolopyranopyridine protein kinase inhibitors.[1][2] Its incorporation into peptide chains also allows for the synthesis of peptides with enhanced stability and specific biological activities.[3]

Key Applications in Medicinal Chemistry

The application of **N-BOC-DL-serine methyl ester** in medicinal chemistry is multifaceted, with three primary areas of focus:

Synthesis of α,β-Dehydro-α-amino Acids: This compound is a key precursor for generating α,β-dehydroalanine derivatives, which are valuable Michael acceptors in organic synthesis.
 This reactivity allows for the introduction of various functional groups, leading to the creation of novel amino acid analogs and peptidomimetics with potential therapeutic properties.[4]



- Development of Kinase Inhibitors for Cancer Therapy: N-BOC-DL-serine methyl ester serves as a foundational building block in the synthesis of potent and selective kinase inhibitors. Notably, it is utilized in the preparation of quinazolinone derivatives that target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5] It is also implicated in the synthesis of tricyclic pyrolopyranopyridines, another class of protein kinase inhibitors with anticancer potential.[2]
- Peptide Synthesis: As a protected amino acid, N-BOC-DL-serine methyl ester is readily incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) techniques. The Boc protecting group ensures controlled chain elongation, and the methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling reactions.[6]

Data Presentation

The following tables summarize key quantitative data associated with the applications of **N-BOC-DL-serine methyl ester**.

Parameter	Value	Reference
Purity	95%	[7]
Solubility	Slightly soluble in water	[7]
Storage Temperature	Room temperature	[2]
Stock Solution Storage	-80°C (6 months), -20°C (1 month)	[2]

Table 1: Physicochemical Properties of N-BOC-DL-serine methyl ester



Application	Compound Class	Target	IC50 (nM)	Reference
Anticancer Agent	Quinazolinone Derivative	ΡΙ3Κα	13.6	[8]
Anticancer Agent	Quinazolinone Derivative	РІЗКу	13.11	
Anticancer Agent	Pyridopyrimidino ne Derivative	ΡΙ3Κα (Η1047R)	3	[9]

Table 2: Biological Activity of Compounds Synthesized Using Serine Derivatives

Synthesis Reaction	Product	Yield (%)	Reference
Esterification/Eliminati on of N-Boc serine	N-Boc dehydroalanine esters	24 - 68	[4]
Boc Solid-Phase Peptide Synthesis (Overall Crude)	Peptide containing N- methyl-D-glutamic acid	60 - 80	[6]
Boc Solid-Phase Peptide Synthesis (Final Purified)	Peptide containing N- methyl-D-glutamic acid	20 - 40	[6]

Table 3: Synthetic Yields in Applications Involving N-Boc-Protected Amino Acids

Experimental Protocols Synthesis of N-Boc- α , β -dehydroalanine Methyl Ester

This protocol describes a one-pot synthesis of N-Boc- α , β -dehydroalanine methyl ester from N-Boc-DL-serine.[4]

Materials:

• N-Boc-DL-serine



- Haloalkane (e.g., methyl iodide)
- Cesium Carbonate (Cs₂CO₃)
- 4 Å molecular sieves
- N,N-Dimethylformamide (DMF)

Procedure:

- To a solution of N-Boc-DL-serine (1.0 mmol) in DMF (5 mL), add 4 Å molecular sieves (90 mg) and Cs₂CO₃ (1.5 mmol).
- Add the haloalkane (1.5 mmol) to the mixture.
- Stir the reaction mixture at 60°C for 12 hours.
- After completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves and any solid residue.
- Remove the DMF under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the N-Bocdehydroalanine ester.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an N-Boc-protected amino acid, such as **N-Boc-DL-serine methyl ester**, into a peptide chain on a solid support.[6][10]

Materials:

- Merrifield or PAM resin
- N-Boc-protected amino acids (including N-Boc-DL-serine methyl ester)
- Dichloromethane (DCM)



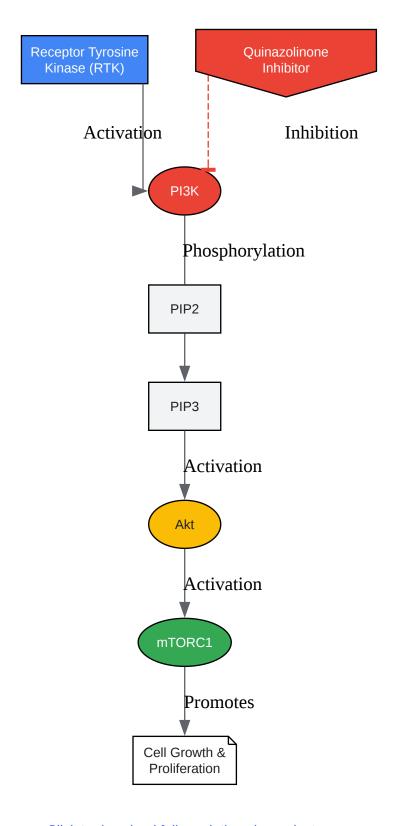
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Coupling reagents (e.g., DIC/HOBt or HATU)
- Cleavage cocktail (e.g., HF or TFMSA)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DCM in a reaction vessel.
- First Amino Acid Coupling: Couple the first N-Boc-protected amino acid to the resin.
- Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM.
- Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF.
- Amino Acid Coupling: Couple the next N-Boc-protected amino acid (e.g., N-Boc-DL-serine methyl ester) using a suitable coupling reagent in DMF.
- Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.
- Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid cleavage cocktail.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

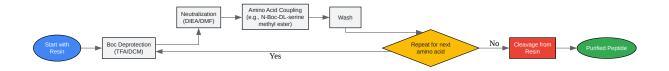




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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.





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Caption: Boc Solid-Phase Peptide Synthesis Workflow.

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